Propanedioic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, dimethyl ester
Description
Propanedioic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, dimethyl ester is a substituted malonic acid derivative where the central carbon of the propanedioic acid (malonic acid) backbone is functionalized with a 2-(4-chlorophenyl)-2-oxoethyl group. Both carboxylic acid groups are esterified with methyl groups, resulting in the dimethyl ester structure. This compound belongs to a class of malonate esters that are widely used as intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and polymers. The presence of the 4-chlorophenyl and ketone moieties may confer unique reactivity and biological activity compared to simpler malonate esters .
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-[2-(4-chlorophenyl)-2-oxoethyl]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO5/c1-18-12(16)10(13(17)19-2)7-11(15)8-3-5-9(14)6-4-8/h3-6,10H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLMAZVKDZCXLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445494 | |
| Record name | Propanedioic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194653-25-3 | |
| Record name | Propanedioic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedioic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, dimethyl ester can be synthesized through several methods. One common method involves the reaction of malonic acid with 4-chlorobenzaldehyde in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, amines, thiols
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Propanedioic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanedioic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, dimethyl ester involves its interaction with molecular targets and pathways. The compound can act as an electrophile in nucleophilic substitution reactions, where it forms covalent bonds with nucleophiles. Additionally, its ester groups can undergo hydrolysis to release the corresponding acids, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Structural Comparison
The structural analogs of Propanedioic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, dimethyl ester can be categorized based on substituent groups and ester types:
Key Observations :
- The target compound’s chlorophenyl-ketone substituent distinguishes it from analogs with alkyl (e.g., isobutyl in ), cycloalkyl (e.g., pentylcyclopentyl in ), or aromatic ether (e.g., methoxyphenoxy in ) groups.
- The diethyl ester in alters solubility and reactivity compared to dimethyl esters.
Physical and Chemical Properties
Comparative data for select compounds:
Notes:
Biological Activity
Propanedioic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, dimethyl ester, commonly referred to as a derivative of malonic acid, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHClO
- Molecular Weight : 244.66 g/mol
- CAS Registry Number : 10826960
The compound features a propanedioic acid backbone with a chlorophenyl substituent and a dimethyl ester functional group, which influences its solubility and reactivity.
Propanedioic acid derivatives are known to interact with various biological pathways. The presence of the chlorophenyl group enhances lipophilicity, potentially allowing for better membrane permeability and interaction with cellular targets.
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to fatty acid synthesis and energy metabolism. For example, it can act as an inhibitor of fatty acid synthase, affecting lipid metabolism .
- Antioxidant Properties : Some studies suggest that malonic acid derivatives exhibit antioxidant activity, which can mitigate oxidative stress in cells. This property is crucial in preventing cellular damage and may have implications in aging and chronic diseases .
- Antimicrobial Activity : Preliminary investigations indicate potential antimicrobial properties against certain bacteria and fungi, possibly due to the disruption of microbial cell membranes or interference with metabolic processes .
Case Study 1: Fatty Acid Synthesis Inhibition
A study explored the effects of propanedioic acid derivatives on fatty acid synthesis in human cell lines. The results demonstrated a significant reduction in the synthesis rates when treated with the compound, suggesting its potential application in obesity management and metabolic disorders .
Case Study 2: Antioxidant Activity
In vitro assays were conducted to evaluate the antioxidant capacity of propanedioic acid derivatives. The results showed that the compound significantly scavenged free radicals, indicating its potential role as a therapeutic agent in oxidative stress-related conditions .
Data Table: Biological Activities Summary
Q & A
Q. What are the common synthetic routes for preparing Propanedioic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, dimethyl ester?
The compound is typically synthesized via esterification of propanedioic acid derivatives with chlorophenyl-containing alcohols. A standard method involves reacting 2-(4-chlorophenyl)-2-oxoethanol with dimethyl propanedioate under acid catalysis (e.g., sulfuric acid) in refluxing toluene. Monitoring reaction progress via TLC or HPLC is recommended to optimize yield (60–75%) .
Q. What analytical techniques are essential for characterizing this compound?
Basic characterization includes:
Q. How should researchers safely handle this compound in the lab?
Use acid-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Work in a fume hood to avoid inhalation. Store in airtight containers at 2–8°C, away from oxidizers. Emergency procedures include rinsing skin with water for 15 minutes and using activated charcoal for accidental ingestion .
Q. What are the primary biological activities reported for this compound?
Preliminary studies suggest antimicrobial activity against Gram-positive bacteria (MIC = 32 µg/mL) and anti-inflammatory effects in murine models (IC₅₀ = 18 µM for COX-2 inhibition). These findings are based on in vitro assays and require further validation .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis?
Advanced optimization includes:
- Continuous flow reactors to enhance heat/mass transfer and reduce side reactions.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) may improve esterification efficiency.
- Solvent-free synthesis under microwave irradiation (50°C, 30 min) to reduce environmental impact .
Q. What advanced spectroscopic methods resolve structural ambiguities in derivatives?
- 2D NMR (COSY, HSQC) to assign complex proton environments in chlorophenyl-ester conjugates.
- X-ray crystallography for unambiguous confirmation of stereochemistry in crystalline derivatives .
Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?
Comparative studies with fluorophenyl or bromophenyl analogs show:
- Fluorophenyl derivatives exhibit enhanced metabolic stability (t₁/₂ = 4.2 h vs. 2.8 h for chlorophenyl).
- Bromophenyl analogs show higher cytotoxicity (IC₅₀ = 8 µM vs. 32 µM in HeLa cells). SAR studies recommend prioritizing electron-withdrawing substituents for antimicrobial activity .
Q. What computational tools predict the environmental fate of this compound?
- EPI Suite : Predicts moderate biodegradability (BIOWIN3 = 0.45) and high bioaccumulation potential (log Kow = 3.2).
- Molecular dynamics simulations assess interactions with soil organic matter, indicating slow leaching in loamy soils .
Q. How can degradation pathways be studied under stressed conditions?
Q. What strategies mitigate batch-to-batch variability in purity?
- Preparative HPLC with C18 columns (MeCN/H₂O gradient) for >99% purity.
- Recrystallization from ethanol/water (3:1 v/v) to remove chlorophenyl starting material impurities .
Methodological Challenges & Solutions
Q. How are solubility issues addressed in biological assays?
Q. What in vitro models validate proposed mechanisms of action?
- HEK293 cells transfected with COX-2 reporters for anti-inflammatory activity.
- Microdilution assays against S. aureus (ATCC 25923) to confirm bacteriostatic effects .
Data Contradictions & Resolution
Q. Discrepancies in reported antimicrobial activity: How to resolve?
Variations in MIC values (16–64 µg/mL) may arise from differences in:
- Bacterial strain susceptibility (e.g., methicillin-resistant vs. susceptible S. aureus).
- Culture media (cation-adjusted Mueller-Hinton vs. standard broth). Standardize protocols using CLSI guidelines .
Regulatory & Compliance Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
